(2-Furylmethyl)[(4-iodophenyl)sulfonyl]amine
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Overview
Description
(2-Furylmethyl)[(4-iodophenyl)sulfonyl]amine is an organic compound that features a benzenesulfonamide core with a 2-furanylmethyl group and an iodine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Furylmethyl)[(4-iodophenyl)sulfonyl]amine typically involves the reaction of benzenesulfonamide with 2-furanylmethyl chloride in the presence of a base such as sodium hydroxide. The iodination of the benzene ring can be achieved using iodine monochloride (ICl) or other iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Furylmethyl)[(4-iodophenyl)sulfonyl]amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
(2-Furylmethyl)[(4-iodophenyl)sulfonyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, photochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Furylmethyl)[(4-iodophenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The furan ring and iodine atom may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-(2-furanylmethyl)-4-methyl-
- N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
- Benzenesulfonamide, 2,3-dichloro-N-(2-furanylmethyl)-
Uniqueness
(2-Furylmethyl)[(4-iodophenyl)sulfonyl]amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the sulfonamide group with the furan ring and iodine atom provides a distinct set of properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C11H10INO3S |
---|---|
Molecular Weight |
363.17 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C11H10INO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8H2 |
InChI Key |
BBMYHEPAPFLJNA-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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